

# Managing adverse events in long-term Crisaborole safety studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Crisaborole**

Cat. No.: **B606811**

[Get Quote](#)

## Technical Support Center: Crisaborole Long-Term Safety Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Crisaborole** in long-term safety studies.

## Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving the long-term application of **Crisaborole**.

**Q1:** A study participant is reporting a burning or stinging sensation at the application site. How should this be managed?

**A1:** Application site pain, including burning and stinging, is the most frequently reported treatment-related adverse event in long-term **Crisaborole** studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) In most cases, this sensation is mild to moderate and resolves within a day.[\[2\]](#) If a participant reports this, consider the following steps:

- **Assess Severity:** Determine the severity and duration of the discomfort.
- **Reassurance:** Inform the participant that this is a known and common side effect that is typically transient.

- Continue Treatment: In most instances, treatment can be continued. The incidence of application-site pain has been observed to decrease over time in long-term studies.[2]
- Temporary Interruption: If the sensation is severe, a temporary interruption of treatment may be considered until the symptom subsides.
- Discontinuation: Discontinuation of the study due to application site pain is rare.[1][6] However, if the symptom is intolerable or associated with a severe local reaction, discontinuation should be considered.

Q2: A participant's atopic dermatitis appears to be worsening or flaring up during treatment. What is the appropriate course of action?

A2: Worsening of atopic dermatitis has been reported as a treatment-related adverse event in some patients.[2][4][5][7][8] It is crucial to differentiate between a treatment-related flare and a natural fluctuation of the disease.

- Confirm Diagnosis: Ensure the observed skin reaction is consistent with an atopic dermatitis flare and not another condition.
- Review Application Technique: Verify that the participant is applying the ointment correctly and to all affected areas as per the protocol.
- Consider Rescue Medication: Depending on the study protocol, the use of rescue medication, such as topical corticosteroids or calcineurin inhibitors, may be permitted for managing flares.[8]
- Evaluate for Infection: Assess the site for signs of a secondary infection, which has been reported as a potential adverse event.[2][4][5][7][8]
- Follow Protocol Guidelines: Adhere to the study's specific guidelines for managing disease exacerbations, which may include criteria for treatment continuation, interruption, or discontinuation.

Q3: What should be done if a participant develops a skin infection at the application site?

A3: Application site infections are a reported treatment-related adverse event in long-term **Crisaborole** studies.[2][4][5][7][8]

- Clinical Assessment: Clinically assess the affected area to confirm the presence and type of infection (bacterial, fungal, or viral).
- Microbiological Sampling: If necessary, obtain samples for culture and sensitivity testing to guide antimicrobial therapy.
- Initiate Appropriate Treatment: Prescribe appropriate antimicrobial therapy based on the clinical diagnosis and culture results.
- Treatment Interruption: The study protocol will likely specify whether **Crisaborole** application should be temporarily interrupted in the presence of an active infection at the treatment site.
- Monitor Resolution: Closely monitor the infection until it resolves.

Q4: Are there any systemic adverse events of concern with long-term **Crisaborole** use?

A4: Long-term studies have shown that **Crisaborole** is well-tolerated with a low incidence of systemic side effects.[9][10] The majority of treatment-emergent adverse events (TEAEs) are considered unrelated to the treatment and are typically mild to moderate in severity.[2][4][8] Commonly reported non-application site TEAEs include nasopharyngitis, upper respiratory infections, cough, and fever; however, these are generally not attributed to **Crisaborole**.[4]

## Quantitative Data on Adverse Events

The following tables summarize the incidence of treatment-related adverse events (TRAEs) and treatment-emergent adverse events (TEAEs) from key long-term safety studies of **Crisaborole**.

Table 1: Incidence of Most Common Treatment-Related Adverse Events (TRAEs) in Long-Term Studies

| Adverse Event                            | Incidence in AD-303 Extension Study (48 weeks) | Incidence in Pooled Phase 3 and Extension Studies |
|------------------------------------------|------------------------------------------------|---------------------------------------------------|
| Application Site Pain (burning/stinging) | 2.3%[1][2]                                     | 2.3%[8]                                           |
| Atopic Dermatitis (worsening/flare)      | 3.1%[2]                                        | 3.1%[8]                                           |
| Application Site Infection               | 1.2%[2]                                        | 1.2%[8]                                           |

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in Long-Term Studies

| Study                                | Duration                          | Percentage of Patients with at least one TEAE | Severity of TEAEs                                | Relationship to Treatment                     | Discontinuation due to TEAEs |
|--------------------------------------|-----------------------------------|-----------------------------------------------|--------------------------------------------------|-----------------------------------------------|------------------------------|
| AD-303 Extension Study               | 48 weeks                          | 65% (including pivotal studies)[2]            | Most were mild (51.2%) or moderate (44.6%)[2][8] | 93.1% considered unrelated to treatment[2][8] | 1.7%[2][8]                   |
| Post hoc analysis of extension study | Up to 4 consecutive 28-day cycles | < 5% (treatment-related AEs) [1]              | Not specified                                    | N/A                                           | One patient[1]               |

## Experimental Protocols

The long-term safety of **Crisaborole** has been primarily evaluated in an open-label extension study (AD-303) following two pivotal Phase 3, vehicle-controlled studies (AD-301 and AD-302).

Study Design:

- Pivotal Studies (AD-301 & AD-302): Identically designed, 28-day, double-blind, vehicle-controlled studies.[1]
- Extension Study (AD-303): A 48-week, open-label, single-arm safety study for patients who completed the pivotal studies.[2]

#### Patient Population:

- Patients aged  $\geq 2$  years (in pivotal and initial extension studies) or  $\geq 3$  months (in later studies) with mild-to-moderate atopic dermatitis.[1][2][8]

#### Treatment Regimen:

- **Crisaborole** ointment, 2%, applied topically twice daily to affected areas.[1][2]
- In the extension study, treatment was administered in 28-day cycles. Patients with an Investigator's Static Global Assessment (ISGA) score of mild or greater at the beginning of a cycle received treatment.[2][8] Patients who achieved "clear" or "almost clear" (ISGA 0 or 1) had an off-treatment period for the next 28-day cycle.[1]

#### Safety Assessments:

- Adverse events (AEs), including treatment-emergent AEs (TEAEs) and serious AEs, were monitored throughout the studies.[2]
- Disease severity was assessed every 4 weeks using the ISGA score.[2][8]

## Visualizations

## Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Crisaborole** in reducing inflammation.

## Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow of long-term **Crisaborole** safety and efficacy studies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and Safety Trends with Continuous, Long-Term Crisaborole Use in Patients Aged  $\geq 2$  Years with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety Trends with Continuous, Long-Term Crisaborole Use in Patients Aged  $\geq 2$  Years with Mild-to-Moderate Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crisaborole's safety holds up in long-term atopic dermatitis trial | MDedge [mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. publications.aap.org [publications.aap.org]
- 9. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 10. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Managing adverse events in long-term Crisaborole safety studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606811#managing-adverse-events-in-long-term-crisaborole-safety-studies>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)